molecular formula C13H17NO3 B1285111 4-Methyl-3-(pentanoylamino)benzoic acid CAS No. 915921-34-5

4-Methyl-3-(pentanoylamino)benzoic acid

Cat. No. B1285111
M. Wt: 235.28 g/mol
InChI Key: KGWLPOUJWIZHEV-UHFFFAOYSA-N
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Description

4-Methyl-3-(pentanoylamino)benzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential biological activities. While the specific compound is not directly studied in the provided papers, there are several related compounds that offer insights into the chemical behavior and potential applications of such molecules. For instance, compounds with benzoic acid moieties have been explored for their roles in inhibiting enzymes like malate dehydrogenase, which is implicated in cancer metabolism . Additionally, benzoic acid derivatives have been synthesized and characterized for their structural properties and reactivity, which can provide a foundation for understanding the behavior of 4-Methyl-3-(pentanoylamino)benzoic acid [2, 4, 5, 6, 7, 8, 9].

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors such as m-hydroxybenzoic acid. For example, the synthesis of 4-(N-acetylamino)-3-(3-pentyloxy)benzoic acid involves esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis . Similarly, the synthesis of 3-amino-2-benzoylaminopropenoic acid derivatives includes the use of reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis and further functionalization . These methods could potentially be adapted for the synthesis of 4-Methyl-3-(pentanoylamino)benzoic acid.

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR . Density functional theory (DFT) calculations are also employed to optimize molecular geometries and predict the electronic structure . The molecular structure of 4-Methyl-3-(pentanoylamino)benzoic acid would likely exhibit similar characteristics, with the potential for intramolecular interactions influencing its conformation.

Chemical Reactions Analysis

Benzoic acid derivatives participate in various chemical reactions, including acid-base dissociation and tautomerism . They can also react with carbocyclic and heterocyclic compounds to form fused pyranones and other heterocyclic systems [4, 5, 6]. The reactivity of 4-Methyl-3-(pentanoylamino)benzoic acid could be explored in the context of these known reactions to synthesize novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and reactivity can be affected by the presence of substituents on the benzene ring and the nature of the functional groups attached [2, 4, 5, 6, 7, 8, 9]. For 4-Methyl-3-(pentanoylamino)benzoic acid, properties such as solubility in organic solvents, acidity, and potential for hydrogen bonding would be important to characterize.

properties

IUPAC Name

4-methyl-3-(pentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-5-12(15)14-11-8-10(13(16)17)7-6-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWLPOUJWIZHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589301
Record name 4-Methyl-3-(pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(pentanoylamino)benzoic acid

CAS RN

915921-34-5
Record name 4-Methyl-3-(pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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